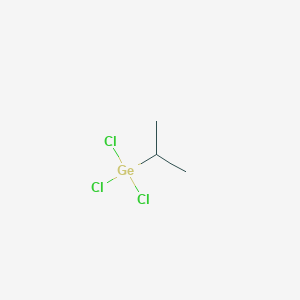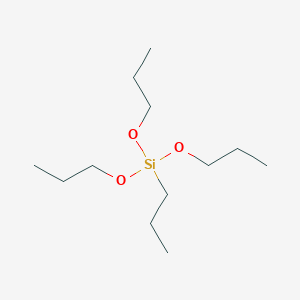
Tripropoxypropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropoxypropylsilane is an organosilicon compound with the chemical formula C12H28O3Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three propoxy groups and one propyl group, making it a versatile reagent in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripropoxypropylsilane can be synthesized through the hydrosilylation reaction of allyl propyl ether with trichlorosilane, followed by the substitution of chlorine atoms with propoxy groups. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves the continuous feeding of reactants and catalysts, with precise control over temperature and pressure to ensure high yield and purity. The final product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tripropoxypropylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound can be used with reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Functionalized silanes with various organic groups.
Applications De Recherche Scientifique
Tripropoxypropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of tripropoxypropylsilane involves the formation of strong silicon-oxygen bonds, which contribute to its stability and reactivity. The silicon atom can form bonds with various organic and inorganic groups, allowing for the modification of surfaces and the creation of new materials. The compound’s ability to undergo hydrosilylation reactions makes it a valuable tool in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(propoxy)silane: Similar in structure but with methyl groups instead of propyl groups.
Triisopropylsilane: Contains isopropyl groups and is used as a reducing agent.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Tripropoxypropylsilane is unique due to its combination of propoxy and propyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where surface modification and adhesion are critical. Its versatility in undergoing various chemical reactions also sets it apart from other silanes.
Propriétés
Numéro CAS |
25176-60-7 |
|---|---|
Formule moléculaire |
C12H28O3Si |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
tripropoxy(propyl)silane |
InChI |
InChI=1S/C12H28O3Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h5-12H2,1-4H3 |
Clé InChI |
VUWVDNLZJXLQPT-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](CCC)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)


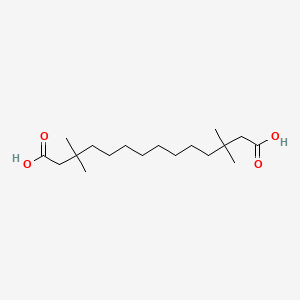
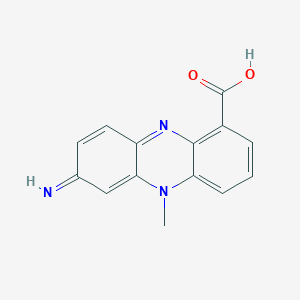
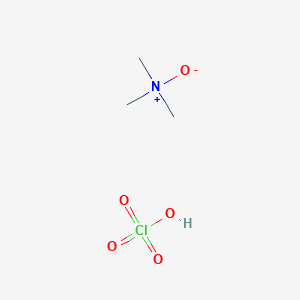
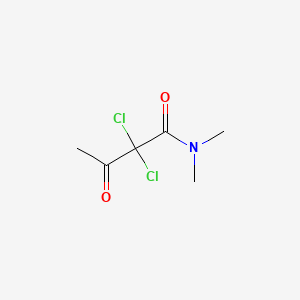
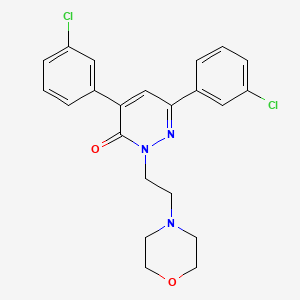
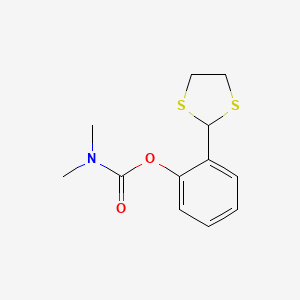

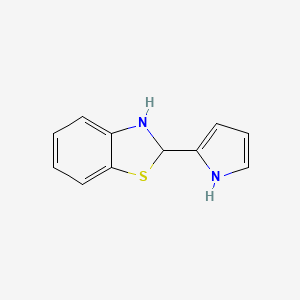
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
